LogP Comparison: Enhanced Lipophilicity vs. 5-(Trifluoromethyl)pyridin-3-ol
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol exhibits a predicted distribution coefficient (LogP) of 2.44, which is significantly higher than the experimentally determined LogP of 1.4–2.51 for its closest analog, 5-(Trifluoromethyl)pyridin-3-ol [REFS-1, REFS-2]. This quantifiable increase in lipophilicity is a direct consequence of extending the perfluoroalkyl chain from -CF3 to -C2F5, and it can be a decisive factor for improving membrane permeability and target engagement in cellular assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.44 (predicted) |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridin-3-ol: 1.4 (experimental, Molaid) / 2.51 (predicted, Chemsrc) |
| Quantified Difference | Target compound LogP is up to 1.04 units higher than experimental value for -CF3 analog, indicating a substantial increase in lipophilicity. |
| Conditions | Predicted values (Leyan.com database) vs. experimental and predicted literature values. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for oral bioavailability and intracellular target engagement, making the -C2F5 analog the preferred choice when optimizing for cellular potency.
- [1] Molaid. 5-(Trifluoromethyl)pyridin-3-ol. Experimental LogP: 1.4. Available at: https://www.molaid.com/MS_229530 (Accessed 2026-05-10). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
